7-Methyl-guanosine-5'-triphosphate sodium

Translation Initiation eIF4E Binding Affinity Chromatography

7-Methyl-guanosine-5'-triphosphate sodium (m7GTP sodium) is a synthetic sodium salt of the mRNA 5'-cap structural analog, 7-methylguanosine 5'-triphosphate, with the molecular formula C11H18N5O14P3·xNa and a base molecular weight of approximately 560.20 g/mol (as the sodium salt). It serves as a competitive inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), a key protein in cap-dependent translation initiation.

Molecular Formula C11H18N5NaO14P3
Molecular Weight 560.20 g/mol
Cat. No. B15586173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-guanosine-5'-triphosphate sodium
Molecular FormulaC11H18N5NaO14P3
Molecular Weight560.20 g/mol
Structural Identifiers
InChIInChI=1S/C11H18N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,10,17-18H,2H2,1H3,(H6-,12,13,14,19,20,21,22,23,24,25,26);/t4-,6-,7-,10-;/m1./s1
InChIKeyIAIATOMZJVXSKF-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Methyl-guanosine-5'-triphosphate sodium (m7GTP sodium): Definition and Core Properties for Cap-Dependent Translation Research


7-Methyl-guanosine-5'-triphosphate sodium (m7GTP sodium) is a synthetic sodium salt of the mRNA 5'-cap structural analog, 7-methylguanosine 5'-triphosphate, with the molecular formula C11H18N5O14P3·xNa and a base molecular weight of approximately 560.20 g/mol (as the sodium salt) . It serves as a competitive inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), a key protein in cap-dependent translation initiation . The compound is primarily utilized in vitro to block cap-dependent protein synthesis and to study eIF4E-mediated translational control mechanisms, including its role in affinity purification of eIF4E and related initiation complexes .

Workflow

eIF4E affinity capture and initiation complex purification

Assay Context

Cap-dependent translation inhibition in cell-free systems

Structural Use

eIF4E biophysical and crystallographic characterization

Why m7GTP Sodium Cannot Be Substituted with Generic GTP or Other Cap Analogs in eIF4E Binding Studies


Generic substitution of m7GTP sodium with unmethylated GTP or structurally related analogs like m7GMP or m7GpppG is not scientifically valid due to substantial, quantifiable differences in binding affinity and inhibitory potency for eIF4E. The N7-methyl group and the triphosphate chain of m7GTP contribute critically to its high-affinity interaction, a property not shared by unmethylated GTP, which exhibits a >90-fold lower affinity (Kd of 13.6 µM vs 0.15 µM for m7GTP) [1]. Similarly, the monophosphate analog m7GMP demonstrates an ~27-fold lower binding EC50 (~3.6-4.8 µM vs 0.082 µM for m7GTP), and the dinucleotide cap m7GpppG is a less potent translation inhibitor (~15-fold less than m7GTPαS, a direct analog) [2][3]. These data underscore that even minor structural deviations result in dramatically altered biochemical behavior, directly impacting experimental reproducibility and interpretation. The following section provides detailed quantitative evidence to guide precise compound selection and avoid experimental failure due to improper analog substitution.

m7GTP vs GTP

Unmethylated GTP lacks the N7-methyl group critical for cation-π stacking; binding affinity may shift substantially and alter experimental interpretation.

m7GTP vs m7GMP

The monophosphate analog lacks triphosphate hydrogen-bonding contributions; eIF4E competition profile may not transfer directly.

m7GTP vs m7GpppG

The dinucleotide cap analog shows a different translation inhibition profile; quantitative inhibition data may not reproduce across cap analog classes.

Quantitative Evidence Guide for 7-Methyl-guanosine-5'-triphosphate sodium (m7GTP sodium): Head-to-Head Comparator Data for Informed Scientific Selection


Evidence Item 1: High-Affinity Binding to eIF4E Distinguished from Unmethylated GTP and GMP

m7GTP sodium demonstrates a vastly superior binding affinity for eIF4E compared to its unmethylated counterpart, GTP, and the monophosphate analog, GMP. This is a critical differentiator for experiments requiring selective eIF4E targeting. Mass spectrometry-derived gas-phase equilibrium dissociation constants (Kd) show m7GTP binds eIF4E with a Kd of 0.15 µM, representing a 90.7-fold higher affinity than GTP (Kd = 13.6 µM) and a 371.3-fold higher affinity than GMP (Kd = 55.7 µM) [1]. Thermodynamic analysis corroborates this, with m7GTP binding to eIF4E ~5.0 kcal/mol more favorably than unmethylated GTP, a difference attributed largely to van der Waals interactions and reduced desolvation penalty conferred by the N7-methyl group [2].

eIF4E Affinity Comparison
Head-to-head

m7GTP Kd 0.15 µM vs GTP 13.6 µM (90.7-fold difference) and GMP 55.7 µM (371.3-fold difference). ΔΔG ~5.0 kcal/mol more favorable than GTP.

Supports eIF4E affinity comparison context.

Gas-phase Kd by mass spectrometry; thermodynamic analysis corroborates.

Translation Initiation eIF4E Binding Affinity Chromatography

Evidence Item 2: Potent Competitive Inhibition of eIF4E-capped mRNA Interaction

The functional consequence of m7GTP's high eIF4E affinity is potent inhibition of cap-dependent translation initiation. In fluorescence polarization (FA) competition binding assays using three different probes, m7GTP consistently demonstrated low nanomolar EC50 values for displacing labeled eIF4E ligands [1]. The average EC50 across the probes was 82.3 nM, which is 43.8-fold more potent than m7GMP (average EC50 ~3.6 µM) and 5-fold more potent than m7GpppG (average EC50 ~413 nM) [1]. Furthermore, in a rabbit reticulocyte lysate system, m7GTP inhibits cap-dependent translation with an IC50 of approximately 1.9 µM, effectively blocking eIF4E-capped mRNA binding at a concentration of 200 µM [2][3].

Competitive Inhibition Data
Head-to-head

FA EC50 82.3 nM vs m7GMP ~3.6 µM (43.8-fold difference) and m7GpppG ~413 nM (5-fold difference). Translation IC50 ~1.9 µM in rabbit reticulocyte lysate.

Supports competitive inhibition interpretation.

Multiple FA probe platforms; cell-free translation assay context.

Cap-Dependent Translation eIF4E Inhibition In Vitro Assay

Evidence Item 3: Thermodynamic Signature of Binding Differentiates m7GTP from Non-Methylated Analogs

The binding of m7GTP to eIF4E is characterized by a distinct thermodynamic profile, which is a direct result of its N7-methyl group and triphosphate chain. The interaction is enthalpy-driven and entropy-opposed, with ΔH° = -17.8 kcal/mol and TΔS° = -7.1 kcal/mol (ΔS° = -23.6 cal/mol·K), leading to a ΔG° of -10.7 kcal/mol [1]. This contrasts with unmethylated GTP, for which m7GTP exhibits a binding free energy advantage of ~5.0 kcal/mol [2]. The favorable enthalpy arises from dominant charge-related interactions, including cation-π stacking with tryptophan residues, and contributions from each phosphate group (α: -3.0, β: -1.9, γ: -0.9 kcal/mol) [1].

Binding Thermodynamic Profile
Head-to-head

ΔH° = -17.8 kcal/mol, TΔS° = -7.1 kcal/mol, ΔG° = -10.7 kcal/mol. Phosphate group contributions: α -3.0, β -1.9, γ -0.9 kcal/mol.

Supports binding energetics interpretation.

Enthalpy-driven; fluorescence titration and X-ray crystallography.

Thermodynamics eIF4E Binding Rational Drug Design

Evidence Item 4: Structural Basis for High-Affinity Binding: Crystallographic Comparison with Unmodified and Benzylated Analogs

X-ray crystallography of eIF4E bound to m7GTP provides a molecular explanation for its high affinity and specificity. The N7-methyl group of m7GTP engages in cation-π stacking interactions with two tryptophan residues (Trp56 and Trp102), and the triphosphate chain forms an extensive hydrogen-bonding network within the cap-binding slot, anchoring the molecule [1][2]. In contrast, non-N7-alkylated guanosine derivatives lack these stabilizing interactions, and benzylated monophosphates (Bn7GMP and FBn7GMP) exhibit a fundamentally different binding mode involving an induced fit where Trp102 flips 180° to accommodate the benzyl group [1]. This structural distinction underscores why m7GTP serves as a faithful structural mimic of the native mRNA cap, whereas other analogs may induce non-native protein conformations.

Structural Binding Mode
Class-level

Cation-π stacking with Trp56/Trp102; triphosphate hydrogen-bonding network. Benzylated analogs induce a 180° Trp102 flip and non-native conformation.

Supports structural biology context.

Canonical cap-bound conformation; relevant for co-crystallization studies.

Structural Biology eIF4E-Cap Complex Crystallography

Evidence Item 5: m7GTP as a Basal Comparator for Next-Generation Phosphorothioate Inhibitors

While m7GTP is a potent inhibitor of cap-dependent translation, its phosphorothioate analog, m7GTPαS, has been developed to overcome susceptibility to enzymatic hydrolysis by decapping scavenger pyrophosphatase (DcpS). In a rabbit reticulocyte lysate translation assay, the D1 diastereomer of m7GTPαS inhibited translation ~8-fold more efficiently than m7GTP (and ~15-fold more efficiently than m7GpppG) [1]. This positions m7GTP as an essential baseline comparator in studies aimed at developing and evaluating new, enzymatically stable cap analog inhibitors. The data demonstrate that while m7GTP is the benchmark, its phosphorothioate derivatives offer enhanced potency and stability, a key consideration for certain in vitro applications.

Inhibitor Comparator Context
Head-to-head

m7GTPαS (D1 diastereomer) ~8-fold more efficient than m7GTP and ~15-fold more efficient than m7GpppG in translation inhibition.

Supports comparator assay context.

Rabbit reticulocyte lysate; positions m7GTP as baseline control.

Inhibitor Development Phosphorothioate Analogs Enzymatic Stability

Validated Application Scenarios for 7-Methyl-guanosine-5'-triphosphate sodium (m7GTP sodium) Based on Quantitative Evidence


Scenario 1: Affinity Purification of eIF4E and Associated Initiation Complexes

Based on its exceptionally high affinity for eIF4E (Kd = 0.15 µM, a 90.7-fold improvement over GTP) [1][2], m7GTP sodium is an ideal ligand for immobilization on chromatography resins (e.g., m7GTP-Sepharose). This setup is used to selectively capture and purify eIF4E, as well as co-purify eIF4E-binding proteins (4E-BPs) and initiation factors from cell lysates . This application directly leverages the quantitative binding data to ensure high-yield, specific enrichment, which is critical for downstream proteomic or functional studies.

Scenario 2: Competitive Inhibition Assays to Validate Cap-Dependent Translation

For studies aiming to confirm cap-dependent translation of a specific mRNA, m7GTP sodium is used as a competitive inhibitor. In vitro translation assays in rabbit reticulocyte lysate or wheat germ extract demonstrate potent inhibition at concentrations informed by its IC50 (~1.9 µM) and effective blocking at 200 µM [1][2]. This approach is a standard control to distinguish cap-dependent from cap-independent (e.g., IRES-mediated) translation initiation, with the quantitative data providing a robust basis for selecting effective inhibitor concentrations.

Scenario 3: Biophysical and Structural Characterization of eIF4E-Cap Interactions

The well-defined thermodynamic signature (ΔH° = -17.8 kcal/mol, ΔG° = -10.7 kcal/mol) and established crystallographic binding mode of m7GTP make it the reference standard for biophysical and structural studies of eIF4E [1][2]. It is routinely employed in fluorescence titration assays to measure eIF4E binding constants, in isothermal titration calorimetry (ITC) for thermodynamic profiling, and in co-crystallization trials to obtain high-resolution structures of eIF4E in its biologically relevant cap-bound state .

Scenario 4: Basal Comparator for Novel eIF4E Inhibitor Development

In the development of next-generation eIF4E inhibitors, such as phosphorothioate or other phosphate-modified cap analogs, m7GTP sodium is the established baseline comparator [1]. Its inhibitory potency (e.g., ~8-fold less efficient than m7GTPαS) and enzymatic susceptibility provide a quantitative benchmark for evaluating new compounds. Procurement of high-purity m7GTP sodium is therefore essential for any SAR program focused on improving upon the properties of the native cap structure.

Application
Selection Property
Validation Focus
eIF4E affinity capture studies
eIF4E binding affinity profile
Capture and enrichment specificity
Cap-dependent translation inhibition
Competitive inhibition context
Cap-dependent vs IRES-mediated distinction
eIF4E biophysical characterization
Binding energetics reference
Thermodynamic and structural benchmarking
Novel eIF4E inhibitor benchmarking
Established comparator context
Quantitative inhibitor evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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